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molecular formula C9H11ClN2O2 B8330782 5-chloro-1-cyclopentyl-1H-pyrazole-4-carboxylic acid

5-chloro-1-cyclopentyl-1H-pyrazole-4-carboxylic acid

Cat. No. B8330782
M. Wt: 214.65 g/mol
InChI Key: ZJJABYZEHVYOLN-UHFFFAOYSA-N
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Patent
US07728029B2

Procedure details

5-Chloro-1-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester (0.710 g, 2.93 mmol) was dissolved in methanol (4.3 mL). Water (4.3 mL) and lithium hydroxide (0.097 g, 4.05 mmol) were added and the mixture was heated at 80° C. for 2 hours. After cooling to room temperature, methanol was removed in vacuo. Tetrahydrofuran was added to the residue and then removed in vacuo to ensure complete removal of the methanol. The residue was diluted with water and treated with 6N HCl to pH 2-3, resulting in precipitation of a milky solid. The solid was collected, washed with water and dried under house vacuum at 45° C., yielding 5-chloro-1-cyclopentyl-1H-pyrazole-4-carboxylic acid (0.580 g, 91%). This material was used as is without any further purification.
Name
5-Chloro-1-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
solvent
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
0.097 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([CH:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[C:10]=1[Cl:11])=[O:5])C.O.[OH-].[Li+]>CO>[Cl:11][C:10]1[N:9]([CH:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[N:8]=[CH:7][C:6]=1[C:4]([OH:5])=[O:3] |f:2.3|

Inputs

Step One
Name
5-Chloro-1-cyclopentyl-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
0.71 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1Cl)C1CCCC1
Name
Quantity
4.3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.3 mL
Type
reactant
Smiles
O
Name
Quantity
0.097 g
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
methanol was removed in vacuo
ADDITION
Type
ADDITION
Details
Tetrahydrofuran was added to the residue
CUSTOM
Type
CUSTOM
Details
removed in vacuo
CUSTOM
Type
CUSTOM
Details
removal of the methanol
ADDITION
Type
ADDITION
Details
The residue was diluted with water
ADDITION
Type
ADDITION
Details
treated with 6N HCl to pH 2-3
CUSTOM
Type
CUSTOM
Details
resulting in precipitation of a milky solid
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under house vacuum at 45° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NN1C1CCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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